AI 77B

Descripción general

Descripción

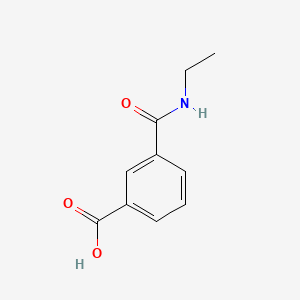

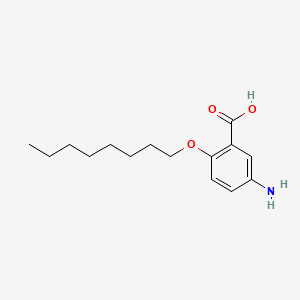

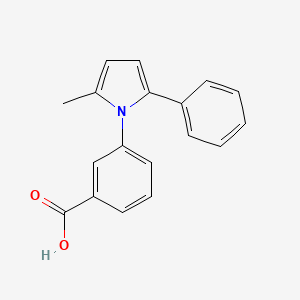

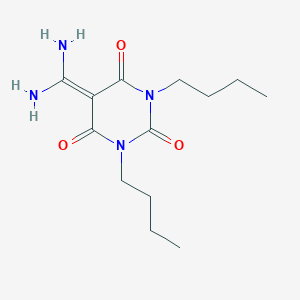

AI-77-B is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.

(3S,4S,5S)-3-azaniumyl-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoate is a natural product found in Bacillus subtilis, Alternaria alternata, and Bacillus pumilus with data available.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Las amicoumacinas pertenecen a una clase de productos naturales de dihidroisocoumarina y muestran actividades antibacterianas . Son los productos de activación de pro-fármacos de una vía biosintética híbrida de péptido-polipéptido no ribosomal bacteriana y se han aislado de especies Gram-positivas de Bacillus y Nocardia . La amicoumacina A se evaluó por sus propiedades antibacterianas contra la bacteria Gram-positiva Bacillus subtilis BR151 .

Actividad Antifúngica

Además de sus propiedades antibacterianas, las amicoumacinas también exhiben actividades antifúngicas . Esto las convierte en un posible candidato para el desarrollo de nuevos fármacos antifúngicos.

Actividad Antiinflamatoria

Se ha encontrado que las amicoumacinas muestran actividades antiinflamatorias . Esto sugiere que podrían utilizarse en el tratamiento de enfermedades inflamatorias.

Actividad Antitumoral

Las amicoumacinas han mostrado actividades anticancerígenas . Esto indica que podrían explorarse más a fondo para posibles aplicaciones en terapia contra el cáncer.

Inhibición de la Traducción Bacteriana

La amicoumacina A detiene el crecimiento bacteriano al inhibir el ribosoma durante la traducción . El sitio de unión de Ami se ubica en la vecindad del codón del sitio E del ARNm. Sin embargo, Ami no choca con el ARNm, sino que lo estabiliza, lo cual es relativamente inusual e implica una forma única de inhibición de la traducción .

Papel en la Simbiosis

Se han encontrado amicoumacinas en la bacteria Gram-negativa entomopatógena Xenorhabdus bovienii, una cepa que no se sabía previamente que produjera amicoumacinas . X. bovienii participa en una simbiosis multilateral donde es patógena para los insectos y mutualista para su huésped nematodo Steinernema .

Análisis Bioquímico

Biochemical Properties

Amicoumacin B plays a significant role in biochemical reactions, particularly in inhibiting bacterial translation. It interacts with the ribosome during translation, stabilizing the mRNA in the vicinity of the E-site codon . This interaction reduces the rate of the functional canonical 70S initiation complex formation by 30-fold and promotes the formation of erroneous 30S initiation complexes . Additionally, Amicoumacin B interacts with enzymes such as EF-G, where specific mutants can restore ribosome functionality, indicating its role in translation inhibition .

Cellular Effects

Amicoumacin B exerts various effects on different cell types and cellular processes. It has been shown to inhibit bacterial growth by targeting the ribosome and stabilizing mRNA . In mammalian cells, Amicoumacin B increases the expression of bone morphogenetic protein 2 (BMP2) in MG-63 cells, indicating its role in influencing gene expression . Furthermore, it has quorum-sensing inhibitory activity, affecting cell signaling pathways in bacteria .

Molecular Mechanism

The molecular mechanism of Amicoumacin B involves its binding interactions with the ribosome, where it stabilizes mRNA without clashing with it . This unique mode of translation inhibition progressively decreases the activity of translating ribosomes . Additionally, Amicoumacin B’s interaction with EF-G mutants that confer resistance to the compound suggests its role in enzyme inhibition . These interactions lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amicoumacin B change over time. The compound’s stability and degradation have been studied, showing that it remains active over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of Amicoumacin B vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Amicoumacin B is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s role in inhibiting bacterial translation suggests its involvement in metabolic flux and changes in metabolite levels . Additionally, its interaction with quorum-sensing pathways in bacteria indicates its influence on cellular metabolism .

Transport and Distribution

Within cells and tissues, Amicoumacin B is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its therapeutic efficacy . The compound’s ability to increase BMP2 expression in mammalian cells suggests its distribution to specific cellular compartments .

Subcellular Localization

Amicoumacin B’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations influence its interactions with biomolecules and its overall therapeutic effects.

Propiedades

IUPAC Name |

(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c1-9(2)6-12(22-19(28)18(27)17(26)11(21)8-15(24)25)14-7-10-4-3-5-13(23)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,23,26-27H,6-8,21H2,1-2H3,(H,22,28)(H,24,25)/t11-,12-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXFXXGTOVWWQV-YKRRISCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@H]([C@H](CC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101719 | |

| Record name | 3-Amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77674-99-8 | |

| Record name | 3-Amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77674-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 77B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077674998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AI-77-B interact with its target to exert its gastroprotective effects?

A1: While the precise molecular target of AI-77-B for its gastroprotective effect remains unelucidated, research suggests that both the 1H-2-benzopyran-1-one skeleton and the specific stereochemistry of the amino acid side chain are crucial for activity. [] Further investigation into its binding interactions with potential targets is needed to fully understand its mechanism of action.

Q2: Amicoumacin B has been shown to affect Bone Morphogenetic Protein 2 (BMP-2). What is the significance of this interaction?

A2: Amicoumacin B has been shown to upregulate the expression of the BMP-2 gene, both at the mRNA and protein levels. [, , ] BMP-2 is a key signaling molecule in bone formation and regeneration. This interaction suggests that Amicoumacin B could potentially enhance osteoblast activity and bone growth. []

Q3: What is the molecular formula and weight of AI-77-B?

A3: The molecular formula of AI-77-B is C21H28N2O8, and its molecular weight is 436.46 g/mol.

Q4: What spectroscopic data is available for characterizing AI-77-B?

A4: Comprehensive spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectral analyses, has been used to elucidate the complete structure of AI-77-B. [] This data is crucial for confirming its identity and purity.

Q5: How do structural modifications of AI-77-B affect its gastroprotective activity?

A5: Studies have shown that modifications to both the 1H-2-benzopyran-1-one core and the amino acid side chain can significantly impact AI-77-B's gastroprotective activity. For example, hydrolysis of the lactone ring, acetylation of the primary amine, or methylation of the phenolic hydroxyl group leads to a decrease in activity. []

Q6: Have any AI-77-B analogs with improved properties been synthesized?

A6: Yes, researchers have synthesized N-alkylated gamma-lactone derivatives of AI-77-B to improve its oral bioavailability. Some of these derivatives, particularly those with ethyl and propyl side chains, demonstrated better gastroprotective activity and higher blood levels after oral administration compared to the parent compound. []

Q7: What is known about the stability of AI-77-B under various conditions?

A7: The available research does not provide detailed information on the stability of AI-77-B under different conditions (temperature, pH, light). Further studies are needed to establish its stability profile and guide appropriate storage and handling.

Q8: Have any specific formulation strategies been explored to improve the stability, solubility, or bioavailability of AI-77-B?

A8: While the synthesis of N-alkylated gamma-lactone derivatives demonstrates efforts to improve oral bioavailability, [] further research is needed to explore other formulation strategies, such as encapsulation techniques or the use of specific excipients, to enhance AI-77-B's delivery and therapeutic potential.

Q9: What in vitro models have been used to study the gastroprotective effects of AI-77-B?

A9: The current literature primarily focuses on in vivo models to evaluate the gastroprotective activity of AI-77-B. [, , ] Further research utilizing in vitro cell-based assays is needed to dissect the molecular mechanisms of its gastroprotective action and evaluate its potential effects on different cell types within the gastric mucosa.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)

![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)